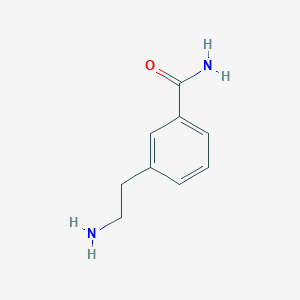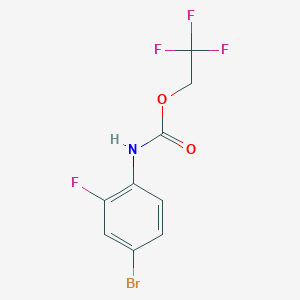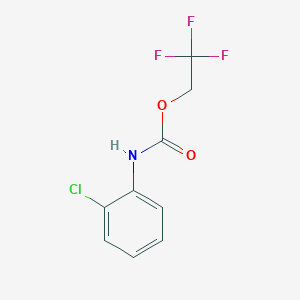![molecular formula C8H7BrN2 B1519350 5-bromo-4-metil-1H-pirrolo[2,3-b]piridina CAS No. 1150617-52-9](/img/structure/B1519350.png)
5-bromo-4-metil-1H-pirrolo[2,3-b]piridina
Descripción general
Descripción
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapéutica del Cáncer: Inhibidores de FGFR
5-bromo-4-metil-1H-pirrolo[2,3-b]piridina: los derivados se han identificado como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR), que juega un papel crucial en el desarrollo tumoral en varios tipos de cáncer . Estos compuestos han demostrado eficacia en la inhibición de la proliferación, migración e invasión de células cancerosas, particularmente en líneas celulares de cáncer de mama. La vía de señalización FGFR es un objetivo probado para la terapéutica del cáncer, y estos derivados representan una clase prometedora de compuestos para el desarrollo de fármacos.
Tratamiento del Carcinoma Hepatocelular
Se han desarrollado derivados específicos de This compound como inhibidores de FGFR4 con significativa actividad antiproliferativa contra células Hep3B, una línea celular de carcinoma hepatocelular . Esto destaca el potencial del compuesto como un andamiaje para crear terapias dirigidas para el cáncer de hígado.
Inhibición de la Elastasa de Neutrófilos Humanos
La investigación también ha explorado el uso de This compound como un nuevo andamiaje para atacar la elastasa de neutrófilos humanos (HNE) . HNE es una enzima implicada en varias enfermedades inflamatorias, y su inhibición podría conducir a nuevos tratamientos para afecciones como la enfermedad pulmonar obstructiva crónica (EPOC) y la fibrosis quística.
Inhibición de la Quinasa para el Desarrollo de Fármacos
Los análogos del compuesto se han utilizado como inhibidores de quinasas, que son cruciales en el desarrollo de fármacos que se dirigen a varias vías de señalización involucradas en enfermedades . Los inhibidores de quinasas son un foco significativo en la industria farmacéutica por su papel en la regulación de la señalización patológica.
Optimización de Fármacos Antitumorales
La forma molecular única y el andamiaje de los derivados de This compound permiten la optimización química de los fármacos contra el cáncer . Al modificar diferentes partes del compuesto, los investigadores pueden mejorar la selectividad y la eficacia de los inhibidores de FGFR.
Estudios Estructurales y Diseño de Fármacos
La síntesis y el análisis de la estructura cristalina de los derivados de This compound proporcionan información valiosa sobre el proceso de diseño de fármacos . Comprender la disposición tridimensional de los átomos dentro de estos compuestos ayuda a predecir su actividad biológica y optimizar sus propiedades farmacológicas.
Evaluación de Propiedades Metabólicas
Evaluar las propiedades metabólicas de los derivados de This compound es esencial para desarrollar fármacos con farmacocinética favorable . Los compuestos con alta selectividad y características metabólicas deseables son pistas prometedoras para un mayor desarrollo en agentes terapéuticos.
Modelado de Farmacóforos
El compuesto sirve como un modelo de farmacóforo para el diseño de nuevos fármacos . El modelado de farmacóforos implica identificar las características estructurales de una molécula que son responsables de su actividad biológica, lo cual es un paso crítico en el diseño racional de nuevas terapias.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s suggested that similar compounds inhibit the activity of fibroblast growth factor receptors, thereby disrupting cellular signaling pathways .
Biochemical Pathways
Inhibition of fibroblast growth factor receptors can affect multiple downstream pathways, including the mapk/erk pathway, pi3k/akt pathway, and plcγ pathway .
Result of Action
Inhibition of fibroblast growth factor receptors can lead to decreased cell proliferation and increased apoptosis .
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine has been found to interact with FGFRs . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . The interaction of 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine with these receptors can influence these processes .
Cellular Effects
In vitro studies have shown that derivatives of 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . These derivatives can also significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with FGFRs . Upon binding to these receptors, the compound can inhibit their activity, thereby affecting downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Propiedades
IUPAC Name |
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWINRLXRPPSXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654010 | |
| Record name | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-52-9 | |
| Record name | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)





![tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1519278.png)







